![molecular formula C21H21N5O2S B6447697 3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione CAS No. 2549054-05-7](/img/structure/B6447697.png)
3-{methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1??,2-benzothiazole-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Methyl[1-(quinoxalin-2-yl)piperidin-4-yl]amino}-1,2-benzothiazole-1,1-dione (MBQ) is an organic compound with a variety of applications in science and industry. It is a heterocyclic compound composed of a quinoxaline ring and a piperidine ring connected by a methyl group, and a benzothiazole ring connected to the quinoxaline ring. MBQ is a colorless solid with a melting point of 95-99°C, and is soluble in methanol, ethanol, and acetonitrile.
Aplicaciones Científicas De Investigación
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline and quinazoline derivatives have been found to have significant anti-cancer and anti-proliferative activities . For example, a novel series of [1,2,4]triazolo(4,3-a)quinoxaline-amino-phenyl derivatives were designed as bromodomain and extra-terminal (BET) protein inhibitors, which are emerging as a target for new small molecule treatments for cancer .
Anti-Microbial Activity
These derivatives have also shown promising antimicrobial properties. Several research groups have successfully investigated and reported the promising antimicrobial properties and structure-activity relationships (SAR) of various quinazolinone derivatives .
Anti-Inflammatory Activity
Quinazolinone and quinoxaline derivatives have been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Convulsant Activity
These compounds have also been found to have anti-convulsant activity . This suggests that they could be used in the development of new treatments for conditions such as epilepsy.
Anti-Tuberculosis Activity
Quinazolinone and quinoxaline derivatives have shown anti-tuberculosis activity . This suggests that they could be used in the development of new treatments for tuberculosis.
Anti-Malarial Activity
These compounds have also been found to have anti-malarial activity . This suggests that they could be used in the development of new treatments for malaria.
Anti-Leukemic Activity
A new substituted pyrrolo[1,2-a]quinoxaline compound has shown interesting cytotoxic potential against several human leukemia cell lines .
Anti-Alzheimer’s Activity
Quinoxaline derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that they could be used in the development of new treatments for this condition.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit dipeptidyl peptidase-4 (dpp-4) activity . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
Based on the mode of action of similar compounds, it can be inferred that it may act as a competitive inhibitor of its target enzyme . This means it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Biochemical Pathways
If it indeed inhibits dpp-4 like similar compounds, it would affect the incretin hormone pathway . Inhibition of DPP-4 prevents the degradation of incretin hormones, leading to decreased blood glucose levels .
Pharmacokinetics
Similar compounds have been found to have a profound inhibition of dpp-4 activity 24 hours after administration, suggesting good bioavailability .
Result of Action
If it acts similarly to other dpp-4 inhibitors, it would lead to decreased blood glucose levels by preventing the degradation of incretin hormones .
Propiedades
IUPAC Name |
N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-25(21-16-6-2-5-9-19(16)29(27,28)24-21)15-10-12-26(13-11-15)20-14-22-17-7-3-4-8-18(17)23-20/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMPQUHINKIHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2-benzothiazol-3-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.